molecular formula C27H44O3 B13861849 3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid CAS No. 107019-92-1

3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid

Cat. No.: B13861849
CAS No.: 107019-92-1
M. Wt: 416.6 g/mol
InChI Key: ZQZOVFQJZLBPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-octadecoxyphenyl)prop-2-enoic Acid is an organic compound characterized by a phenyl group substituted with an octadecoxy chain and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-octadecoxyphenyl)prop-2-enoic Acid typically involves the esterification of 4-hydroxybenzaldehyde with octadecanol, followed by a Wittig reaction to introduce the propenoic acid group. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and Wittig reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-octadecoxyphenyl)prop-2-enoic Acid undergoes various chemical reactions, including:

    Oxidation: The double bond in the propenoic acid moiety can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Epoxides and Diols: Formed from oxidation reactions.

    Saturated Derivatives: Resulting from reduction reactions.

    Halogenated or Nitrated Compounds: Produced from substitution reactions.

Scientific Research Applications

(E)-3-(4-octadecoxyphenyl)prop-2-enoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(4-octadecoxyphenyl)prop-2-enoic Acid involves its interaction with specific molecular targets and pathways. The compound’s propenoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The octadecoxy chain may enhance the compound’s lipophilicity, facilitating its incorporation into cell membranes and affecting membrane-associated processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-dodecoxyphenyl)prop-2-enoic Acid: Similar structure but with a shorter alkoxy chain.

    (E)-3-(4-hexadecoxyphenyl)prop-2-enoic Acid: Similar structure with a hexadecoxy chain.

Uniqueness

(E)-3-(4-octadecoxyphenyl)prop-2-enoic Acid is unique due to its long octadecoxy chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for enhanced biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid, also known by its CAS number 107019-92-1, is a compound with notable biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

The molecular formula of this compound is C27H44O3C_{27}H_{44}O_{3}, with a molecular weight of approximately 416.64 g/mol. The compound features a long hydrophobic octadecyloxy chain, which influences its solubility and biological interactions.

PropertyValue
Molecular FormulaC27H44O3
Molecular Weight416.64 g/mol
LogP8.42

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Properties:
Studies have shown that compounds with similar structures possess antimicrobial activity against a range of pathogens. For instance, derivatives of phenolic compounds have been noted for their effectiveness against bacteria and fungi, suggesting potential applications in antimicrobial therapies .

2. Anticancer Activity:
Preliminary research indicates that this compound may exhibit anticancer properties. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation in vitro. For example, studies on related phenolic compounds showed significant antiproliferative effects on various cancer cell lines .

3. Insecticidal Effects:
The compound's structure suggests potential insecticidal activity, particularly against mosquito larvae. Research into related cinnamic acid derivatives has highlighted their effectiveness in controlling Aedes aegypti populations, which are vectors for several viral diseases .

The biological activity of this compound is likely attributed to its ability to interact with cellular membranes due to its lipophilic nature. The long hydrophobic tail may enhance membrane penetration, leading to disruption of cellular functions in microbial and cancer cells.

Case Studies

  • Antimicrobial Study:
    A study evaluated the antimicrobial efficacy of various phenolic compounds against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited significant inhibition zones, suggesting that this compound could have comparable effects .
  • Anticancer Evaluation:
    In vitro assays were conducted using human cancer cell lines treated with various concentrations of related compounds. The results demonstrated a dose-dependent reduction in cell viability, indicating potential for further investigation into the anticancer properties of this compound .

Properties

CAS No.

107019-92-1

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

3-(4-octadecoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C27H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-30-26-21-18-25(19-22-26)20-23-27(28)29/h18-23H,2-17,24H2,1H3,(H,28,29)

InChI Key

ZQZOVFQJZLBPET-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.